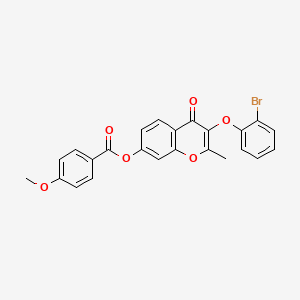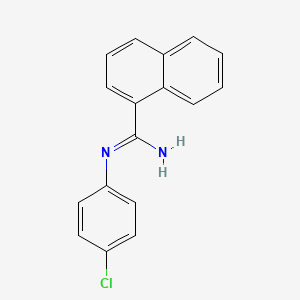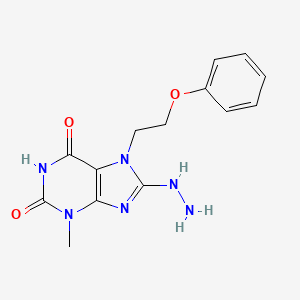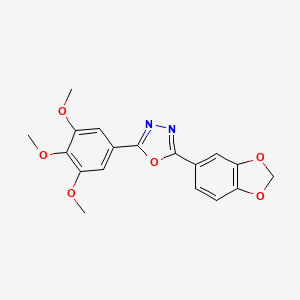![molecular formula C6H4N2O3S B14156820 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 53229-49-5](/img/structure/B14156820.png)
3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused thieno-pyrimidine ring system. The presence of both oxygen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction is carried out under reflux conditions, often in the presence of a desiccant like calcium chloride .
Industrial Production Methods: Industrial production of this compound may involve the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization. This method offers a direct route to the key ureido intermediates, which are then cyclized to form the target thienopyrimidine .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thieno-pyrimidine ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thieno-pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it inhibits the activity of d-dopachrome tautomerase, leading to the suppression of cancer cell proliferation. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby blocking its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- Thieno[3,2-d]pyrimidine-2,4-dione
- Thieno[3,4-b]pyridine-2,4-dione
- Pyrano[2,3-d]pyrimidine-2,4-dione
Comparison: 3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural arrangement and the presence of a hydroxyl group at the 3-position. This hydroxyl group enhances its reactivity and biological activity compared to similar compounds. Additionally, the compound’s ability to inhibit specific enzymes, such as d-dopachrome tautomerase, sets it apart from other thieno-pyrimidine derivatives .
Eigenschaften
CAS-Nummer |
53229-49-5 |
|---|---|
Molekularformel |
C6H4N2O3S |
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O3S/c9-5-3-1-2-12-4(3)7-6(10)8(5)11/h1-2,11H,(H,7,10) |
InChI-Schlüssel |
NNWNTVVLCCOLEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1C(=O)N(C(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)

![8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14156748.png)

![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)




![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14156785.png)



![N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide](/img/structure/B14156804.png)
